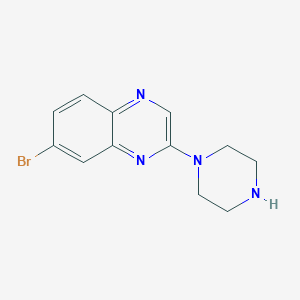

7-Bromo-2-(1-piperazinyl)quinoxaline

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H13BrN4 |

|---|---|

Peso molecular |

293.16 g/mol |

Nombre IUPAC |

7-bromo-2-piperazin-1-ylquinoxaline |

InChI |

InChI=1S/C12H13BrN4/c13-9-1-2-10-11(7-9)16-12(8-15-10)17-5-3-14-4-6-17/h1-2,7-8,14H,3-6H2 |

Clave InChI |

ULSPKGDUMBQONB-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCN1)C2=CN=C3C=CC(=CC3=N2)Br |

Origen del producto |

United States |

Synthetic Methodologies for 7 Bromo 2 1 Piperazinyl Quinoxaline and Its Analogues

Strategies for Quinoxaline (B1680401) Core Functionalization

The formation and functionalization of the quinoxaline core are foundational steps in the synthesis of the target compound. This involves creating the heterocyclic ring system and then introducing the necessary substituents at specific positions.

Cyclocondensation Approaches for Quinoxaline Ring Formation (e.g., o-phenylenediamine (B120857) with dicarbonyl compounds)

The most traditional and widely employed method for constructing the quinoxaline ring is the cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound. sapub.orgchim.it This reaction is versatile, allowing for the synthesis of a wide array of substituted quinoxalines by varying the substituents on both reactants.

The reaction typically proceeds by stirring the o-phenylenediamine and the dicarbonyl compound, such as glyoxal (B1671930) or benzil, in a suitable solvent like ethanol (B145695) or acetonitrile (B52724). sapub.org The process can be catalyzed by various acids or metal catalysts to improve reaction times and yields. For instance, catalysts like TiO2-Pr-SO3H have been shown to facilitate this reaction efficiently at room temperature, often in green solvents like ethanol or even under solvent-free conditions, with yields reaching up to 95% in as little as 10 minutes. mdpi.comencyclopedia.pub Other catalysts such as zinc triflate and iodine have also been successfully used. sapub.orgencyclopedia.pub

Alternative approaches to the quinoxaline core involve the cyclocondensation of o-phenylenediamine with other substrates like α-hydroxy ketones, aromatic alkynes, or nitro-olefins, often mediated by catalysts such as copper(II) acetate (B1210297) or copper(II) bromide. sapub.orgmdpi.comencyclopedia.pub These methods expand the scope of accessible quinoxaline derivatives.

Table 1: Catalytic Systems for Quinoxaline Synthesis via Cyclocondensation

| Catalyst | Reactants | Solvent | Conditions | Yield (%) |

|---|---|---|---|---|

| TiO2-Pr-SO3H | o-phenylenediamine, benzil | Ethanol / Solvent-free | Room Temp, 10 min | 95% |

| Zinc Triflate | o-phenylenediamine, α-diketone | Acetonitrile | Room Temp | up to 90% |

| Iodine | o-phenylenediamine, hydroxyl ketone | DMSO | Room Temp, 12 h | 80-90% |

| Cu(OAc)2 | o-phenylenediamine, phenylacetylene | Toluene | 70 °C, 8 h | 86% |

This table presents data from various sources detailing different catalytic approaches for quinoxaline synthesis. mdpi.comencyclopedia.pub

Regioselective Halogenation Techniques for Bromine Incorporation at the Quinoxaline Core (e.g., at the 7-position)

Following the synthesis of the quinoxaline scaffold, the next critical step is the regioselective introduction of a bromine atom. To synthesize 7-bromo-2-(1-piperazinyl)quinoxaline, the bromine must be installed at the C7 position of the quinoxaline ring. This is typically achieved through electrophilic aromatic substitution.

The bromination of quinoxaline can be complex, as the reaction conditions dictate the position and number of bromine atoms added. bohrium.com Direct bromination of the parent quinoxaline often leads to a mixture of products. However, by using specific brominating agents and controlling the reaction conditions, regioselectivity can be achieved. For instance, bromination in strong acids like sulfuric acid or triflic acid can direct the substitution to specific positions on the benzene (B151609) ring portion of the quinoxaline. researchgate.net

For the synthesis of 7-bromo substituted quinoxalines, a common strategy involves starting with a pre-functionalized o-phenylenediamine, such as 4-bromo-1,2-phenylenediamine. The cyclocondensation of this precursor with an appropriate dicarbonyl compound directly yields the 6-bromo or 7-bromo quinoxaline isomer, depending on the other reactant. For example, the reaction of 4-bromo-o-phenylenediamine with oxalic acid followed by chlorination is a known route to obtain precursors like 6-bromo-2,3-dichloroquinoxaline. mdpi.com The precise isomer obtained can often be controlled by the specific synthetic route chosen.

Novel methods for regioselective bromination continue to be developed. For example, tetrabutylammonium (B224687) tribromide (TBATB) has been used for the highly selective bromination of related heterocyclic systems like pyrrolo[1,2-a]quinoxalines, offering a mild and efficient alternative. rsc.orgnih.gov

Installation and Derivatization of the Piperazinyl Moiety

Once the 7-bromoquinoxaline core is synthesized, the piperazinyl group is introduced. This is typically followed by further modifications to the piperazine (B1678402) ring to create diverse chemical scaffolds.

Direct Amination Reactions for Piperazine Attachment (e.g., nucleophilic aromatic substitution)

The attachment of the piperazine ring to the quinoxaline core at the C2 position is generally accomplished through a nucleophilic aromatic substitution (SNA) reaction. rsc.orgmdpi.com In this reaction, a halogen atom (like chlorine) at the C2 position of the quinoxaline ring serves as a leaving group, which is displaced by the nucleophilic nitrogen of piperazine.

To achieve this, a precursor such as 7-bromo-2-chloroquinoxaline (B184729) is required. This intermediate can be synthesized from the corresponding 7-bromoquinoxalin-2-ol. The reaction of 7-bromo-2-chloroquinoxaline with piperazine, often in a solvent like acetonitrile and in the presence of a base such as anhydrous sodium carbonate, yields the desired 7-bromo-2-(1-piperazinyl)quinoxaline. nih.gov The electrophilic nature of the carbon atoms in the pyrazine (B50134) ring of the quinoxaline system makes them susceptible to nucleophilic attack, facilitating this substitution. rsc.orgchempedia.info

Table 2: Conditions for Piperazine Installation via SNAr

| Substrate | Nucleophile | Solvent | Base | Conditions | Product |

|---|---|---|---|---|---|

| 2-Chloro-3-methoxy quinoxaline | Piperazine | Acetonitrile | - | - | 2-Methoxy-3-(piperazin-2-yl) quinoxaline |

| 2,3-Dichloroquinoxaline | Piperazine | Acetonitrile | Na2CO3 | - | 2-Chloro-3-(piperazin-1-yl)quinoxaline |

This table illustrates typical conditions for the nucleophilic aromatic substitution reaction to attach piperazine or related amines to a quinoxaline core, based on analogous reactions. mdpi.comnih.gov

N-Alkylation and Further Functionalization of the Piperazine Ring for Scaffold Diversification

After the piperazine moiety has been attached to the quinoxaline core, the secondary amine of the piperazine ring provides a convenient handle for further functionalization. N-alkylation is a common method used to introduce a variety of substituents, thereby diversifying the chemical structure. nih.gov

This alkylation can be performed by reacting the 7-bromo-2-(1-piperazinyl)quinoxaline with an alkyl halide (e.g., an alkyl bromide or chloride) in the presence of a base like triethylamine (B128534) and a suitable solvent such as ethanol. acs.org This reaction attaches an alkyl group to the nitrogen at the 4-position of the piperazine ring. Reductive amination with aldehydes is another effective method for introducing diverse groups onto the terminal piperazine nitrogen. nih.gov These modifications are crucial for exploring structure-activity relationships in medicinal chemistry research.

Advanced Synthetic Protocols

Modern synthetic chemistry aims to develop more efficient, environmentally friendly, and atom-economical methods. In the context of quinoxaline synthesis, this has led to the development of one-pot and multi-component reactions (MCRs). ias.ac.in

One-pot syntheses that combine several reaction steps without isolating intermediates can significantly streamline the production of complex molecules. For instance, an acid-catalyzed, three-component reaction involving quinoxalin-6-amine, arylglyoxals, and 4-hydroxycoumarin (B602359) has been developed to produce complex fused pyrrolo[3,2-f]quinoxaline derivatives in good yields. ias.ac.in Similarly, novel nanocatalysts have been employed to facilitate the one-pot, multi-component synthesis of 2-(piperazin-1-yl) quinoxaline derivatives under green conditions. researchgate.netnih.gov These advanced protocols not only simplify the synthetic process but also often provide access to novel chemical structures that would be difficult to obtain through traditional linear synthesis.

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation

The formation of a carbon-nitrogen (C-N) bond between an aryl halide and an amine is a fundamental transformation in the synthesis of aromatic amines. The Buchwald-Hartwig amination has emerged as one of the most powerful and versatile methods for achieving this transformation, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and have limited scope. wikipedia.org This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines due to its broad substrate scope and tolerance of various functional groups. wikipedia.org

The synthesis of 7-Bromo-2-(1-piperazinyl)quinoxaline is an ideal application of the Buchwald-Hartwig reaction. The key step involves the coupling of a dihalogenated quinoxaline precursor, such as 2,7-dibromoquinoxaline, with piperazine. The reaction proceeds via a catalytic cycle that typically involves three main steps: oxidative addition, ligand exchange, and reductive elimination. youtube.com

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halide bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex. youtube.com

Ligand Exchange : The amine (piperazine) coordinates to the palladium center, displacing a ligand. A base then deprotonates the coordinated amine to form an amido complex.

Reductive Elimination : The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. youtube.com

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of ligand, base, and solvent. Bulky, electron-rich phosphine (B1218219) ligands, such as XPhos, SPhos, and t-BuXPhos, are often employed to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. youtube.comnih.gov The selection of the base (e.g., Cs₂CO₃, t-BuONa, t-BuOLi) and solvent is also crucial for optimizing the reaction yield. nih.gov

In the specific synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives, the Buchwald-Hartwig cross-coupling reaction has been successfully employed, demonstrating its utility in creating complex heterocyclic systems containing the piperazinyl-quinoxaline core. rsc.org

Table 1: Typical Reaction Conditions for Buchwald-Hartwig Amination

| Component | Example | Role |

|---|---|---|

| Aryl Halide | 2,7-Dibromoquinoxaline | Substrate providing the quinoxaline core |

| Amine | Piperazine | Nucleophile for C-N bond formation |

| Palladium Precatalyst | [Pd(allyl)Cl]₂ | Source of the active Pd(0) catalyst nih.gov |

| Ligand | t-BuXPhos | Stabilizes catalyst, promotes reaction steps nih.gov |

| Base | t-BuONa, Cs₂CO₃ | Activates the amine for coupling nih.gov |

| Solvent | Toluene, Dioxane | Reaction medium |

Green Chemistry Approaches in 7-Bromo-2-(1-piperazinyl)quinoxaline Synthesis

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. researchgate.netrsc.org The synthesis of quinoxalines has benefited from these advancements, with numerous eco-friendly methodologies being developed. nih.govurfu.ru These approaches often involve the use of alternative solvents, reusable catalysts, and one-pot procedures. researchgate.net

A notable green synthetic route for 2-(piperazin-1-yl) quinoxaline derivatives involves a one-pot, multi-component reaction using a highly efficient and reusable magnetic nanocatalyst. rsc.org In one such study, sulfaguanidine-SA was immobilized on the surface of FeAl₂O₄ (hercynite) magnetic nanoparticles. This novel acid nanocatalyst successfully facilitated the synthesis of various 2-piperazinyl quinoxaline derivatives under green conditions. The key advantages of this method include:

Reusability : The magnetic nature of the catalyst allows for its easy separation from the reaction mixture using an external magnet and subsequent reuse over several cycles without significant loss of activity. rsc.org

One-Pot Synthesis : Combining multiple reaction steps into a single procedure simplifies the process, reduces waste from intermediate purification steps, and saves time and resources. ias.ac.in

Green Solvents : Many modern quinoxaline syntheses are designed to use environmentally benign solvents like water or ethanol, or are performed under solvent-free conditions. nih.gov

While this specific study did not synthesize the 7-bromo substituted variant, the methodology is highly adaptable for creating a diverse library of quinoxaline derivatives by simply varying the starting materials. Other green approaches include the use of ionic liquids as a reaction medium or employing mechanochemical methods (ball milling), which can significantly reduce or eliminate the need for solvents. urfu.ru

Table 2: Comparison of Traditional vs. Green Synthesis Approaches

| Aspect | Traditional Methods | Green Chemistry Approaches |

|---|---|---|

| Catalyst | Often homogeneous, single-use catalysts | Heterogeneous, reusable nanocatalysts (e.g., FeAl₂O₄-based) rsc.org |

| Solvent | Often volatile organic compounds (VOCs) | Water, ethanol, ionic liquids, or solvent-free conditions nih.govurfu.ru |

| Procedure | Multi-step with intermediate isolation | One-pot, multi-component reactions rsc.org |

| Waste | Higher generation of chemical waste | Reduced waste due to catalyst recycling and atom economy |

| Energy | Often requires prolonged heating | Can utilize alternative energy sources like microwaves or ultrasound nih.gov |

Chemo-Enzymatic and Biocatalytic Synthesis Pathways for Enhanced Selectivity

Chemo-enzymatic synthesis, which integrates chemical and enzymatic transformations, is a rapidly advancing field that offers powerful tools for constructing complex molecules with high selectivity. nih.gov Enzymes operate under mild conditions and can exhibit exceptional regio- and stereoselectivity, often surpassing what can be achieved with traditional chemical catalysts.

While specific biocatalytic routes for the synthesis of 7-Bromo-2-(1-piperazinyl)quinoxaline have not been extensively reported, the potential for applying these methods is significant. The development of such pathways could address challenges in controlling selectivity during the functionalization of the quinoxaline scaffold.

Potential chemo-enzymatic strategies could include:

Regioselective Functionalization : Enzymes could be used to selectively introduce or modify functional groups on a quinoxaline precursor. For instance, a hydrolase could selectively deprotect a functional group, or an oxidase could introduce a hydroxyl group at a specific position, guiding subsequent chemical modifications.

Stereoselective Cyclization : In the synthesis of more complex analogues, enzymes like Diels-Alderases have been shown to construct intricate cyclic systems with precise control over stereochemistry, a process that is often challenging for conventional chemistry. rsc.org

Enzymatic C-N Bond Formation : While transition-metal catalysis is dominant, research into enzymatic C-N bond formation is ongoing. Enzymes such as purine (B94841) nucleoside phosphorylase (PNP) have been utilized in the synthesis of other nitrogen-containing heterocycles by catalyzing the transfer of a sugar moiety to a heterocyclic base, demonstrating the potential for enzymatic glycosylation and related transformations. researchgate.net

Structure Activity Relationship Sar Studies of 7 Bromo 2 1 Piperazinyl Quinoxaline Derivatives

Influence of Substituents on the Quinoxaline (B1680401) Ring System

Research has demonstrated that the presence and position of a halogen substituent can be a determining factor for bioactivity. For instance, studies on various quinoxaline derivatives have shown that bromo-substituted compounds often exhibit potent antimicrobial or anticancer activities. mdpi.comnih.gov In one study, the introduction of a bromo group into the quinoxaline skeleton was shown to provide better inhibition against lung cancer cells compared to nitro groups. nih.gov The bromine atom can also participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic center, which can contribute to the stability of the ligand-receptor complex and enhance binding affinity and specificity. rsc.orgbeilstein-journals.org The specific placement at C-7 is often strategic, as positions 6 and 7 are common sites for substitution in the development of quinoxaline-based therapeutic agents. mdpi.com

| Compound | Substitution at C-7 | Other Key Substitutions | Observed Activity | Reference |

|---|---|---|---|---|

| Derivative A | -Br | 2,3-bis[(E)-4-nitrostyryl] | Potent activity against A549 lung cancer cells. | nih.gov |

| Derivative B | -NO2 | 2,3-bis[(E)-2-(thiophen-2-yl)vinyl] | Less potent activity compared to bromo-substituted analog. | nih.gov |

| Derivative C | -Cl | 2-aminoimidazole-linked Schiff base | Significant inhibition of HCT-116 cells. | researchgate.net |

While the piperazinyl group is fixed at the C-2 position in the parent compound, modifications at the adjacent C-3 position can lead to significant changes in the pharmacological profile. The C-2 and C-3 positions of the pyrazine (B50134) ring are highly reactive and susceptible to nucleophilic substitution, making them attractive sites for structural diversification. nih.govsapub.org

Structural Diversification and Pharmacomodulation of the Piperazinyl Moiety

The piperazine (B1678402) ring is a common motif in medicinal chemistry, often utilized as a versatile scaffold to connect different pharmacophoric elements and to optimize pharmacokinetic properties. mdpi.com In the context of 7-Bromo-2-(1-piperazinyl)quinoxaline, the piperazinyl moiety serves as a critical linker and a key interaction domain.

The distal nitrogen atom of the piperazine ring provides a convenient handle for structural modification, allowing for the introduction of a wide variety of substituents. This strategy is frequently employed to modulate a compound's affinity and selectivity for specific biological targets, such as G-protein coupled receptors (GPCRs), ion channels, and enzymes. ijrrjournal.com The basic nature of the piperazine nitrogen is often crucial for forming salt bridges or hydrogen bonds with acidic residues (e.g., aspartate, glutamate) in a binding site. mdpi.comnih.gov

Structure-activity relationship studies have consistently shown that the nature of the substituent on the piperazine ring can drastically alter the pharmacological profile. For instance, attaching aryl or heteroaryl groups can introduce additional sites for π-stacking or hydrophobic interactions. nih.gov The introduction of flexible alkyl chains or more rigid cyclic systems can influence the compound's conformational flexibility and ability to adopt the optimal geometry for binding. nih.gov Research on 2-piperazinyl quinoxaline derivatives has highlighted the importance of a basic, preferably tertiary, nitrogen substituent for achieving efficient inhibition of receptor tyrosine kinases. nih.govrsc.org

| Core Scaffold | Piperazine Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|

| Quinoxaline | Diarylmethyl | Opioid Receptors | Enhanced in vitro binding profile. | ijrrjournal.com |

| Quinazoline (Prazosin analog) | cis-2,3-dimethyl | α1-adrenoreceptors | Most potent and selective compound in the series. | nih.gov |

| Quinoxaline | Isatin-based N-Mannich base | c-Kit Tyrosine Kinase | Potent anti-proliferative agents (IC50 < 1 μM). | rsc.org |

| Quinoxaline 1,4-dioxide | Unsubstituted | Antibacterial (Gram-positive) | Demonstrated high activity. | mdpi.com |

Conformational analysis is the study of the different spatial arrangements (conformations) a molecule can adopt through rotation around single bonds. ic.ac.ukchemistrysteps.com The piperazine ring is not planar and typically exists in a dynamic equilibrium of chair, boat, and twist-boat conformations. scispace.com The preferred conformation and the energy barriers between them are influenced by the substituents on both the nitrogen atoms and the ring itself.

The specific conformation adopted by the piperazinyl moiety upon binding to a biological target is critical for achieving high affinity and selectivity. nih.gov A molecule that can readily adopt the low-energy conformation required for an optimal fit within a binding pocket will be a more potent ligand. Computational modeling and experimental techniques are used to study these conformations and understand how structural modifications influence the conformational landscape. For example, the introduction of bulky substituents can restrict rotation and lock the piperazine ring into a specific conformation, which may either enhance or diminish activity depending on whether that conformation is favorable for binding. nih.gov This conformational restriction can be a powerful strategy to improve specificity and reduce off-target effects.

Scaffold Hybridization and Bioisosteric Replacements Strategies

To further explore the chemical space and discover novel therapeutic agents, the 7-Bromo-2-(1-piperazinyl)quinoxaline scaffold can be modified using advanced medicinal chemistry strategies such as scaffold hybridization and bioisosteric replacement.

Molecular hybridization involves combining two or more distinct pharmacophores into a single molecule to create a hybrid compound with potentially synergistic or multi-target activity. mdpi.comresearchgate.net For instance, the quinoxaline-piperazine core has been hybridized with other biologically active heterocycles like oxadiazole, isatin, or coumarin to generate novel anticancer agents. rsc.orgmdpi.comnih.gov This approach aims to leverage the beneficial properties of each constituent scaffold to overcome issues like drug resistance or to engage multiple pathological pathways simultaneously. mdpi.com

Computational Chemistry and Molecular Modeling in SAR Elucidaion

Computational approaches provide a powerful lens through which to examine the intricate dance between a ligand and its biological target. For derivatives of 7-Bromo-2-(1-piperazinyl)quinoxaline, these methods have been instrumental in elucidating the key structural features required for biological activity. By constructing detailed three-dimensional models of both the ligand and its receptor, it is possible to simulate their interaction at an atomic level, offering a rational basis for the design of new and improved derivatives.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For 7-Bromo-2-(1-piperazinyl)quinoxaline derivatives, docking simulations are pivotal in predicting their binding affinity and mode of interaction with various biological targets. These simulations allow for the visualization of how the ligand fits into the binding pocket of a protein, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding.

In studies of similar 2-piperazinyl quinoxaline derivatives, molecular docking has been successfully employed to predict their interaction with targets such as the c-Kit tyrosine kinase receptor and P-glycoprotein. rsc.orgresearchgate.net For instance, research on a series of novel 2-piperazinyl quinoxaline derivatives linked to isatin-based N-Mannich bases of metformin revealed that these hybrid compounds could be effectively "wrapped" in the catalytic cavity of these proteins, achieving high docking scores that were indicative of strong binding affinity. rsc.orgresearchgate.net One of the most potent compounds in this study was N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin, highlighting the relevance of a bromo-substituted scaffold in achieving high potency. rsc.orgresearchgate.net

The insights gained from such docking studies are invaluable for SAR elucidation. They can explain why certain modifications to the 7-Bromo-2-(1-piperazinyl)quinoxaline scaffold might lead to an increase or decrease in activity. For example, the addition of a bulky substituent at a particular position might sterically hinder the molecule from fitting into the binding pocket, while the introduction of a hydrogen bond donor or acceptor could form a crucial interaction with the target protein, thereby enhancing binding affinity.

| Derivative | Target Protein | Predicted Interaction | Reference |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin | c-Kit tyrosine kinase | Wrapping in the catalytic cavity | rsc.orgresearchgate.net |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin | P-glycoprotein | High-scoring interaction with binding pocket | rsc.orgresearchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Binding Site Dynamics

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. This technique is crucial for understanding the conformational landscapes of 7-Bromo-2-(1-piperazinyl)quinoxaline derivatives and the dynamics of their binding sites. MD simulations can reveal how the ligand and protein adapt to each other upon binding, the stability of the formed complex, and the role of solvent molecules in the interaction.

For the aforementioned 2-piperazinyl quinoxaline derivatives, MD simulations have been used to confirm the stability of the ligand-protein complexes predicted by molecular docking. rsc.orgresearchgate.net These simulations can track the trajectory of the ligand within the binding site, ensuring that the predicted binding mode is maintained over time. This provides a higher level of confidence in the docking results and a more realistic representation of the binding event. The insights from MD simulations can be critical for understanding the flexibility of the ligand and the protein, which can have a significant impact on binding affinity and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. For 7-Bromo-2-(1-piperazinyl)quinoxaline derivatives, QSAR models can be developed to predict the activity of newly designed compounds before they are synthesized, thereby saving time and resources.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be constitutional, topological, geometrical, electrostatic, or quantum-chemical in nature. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed biological activity.

In a QSAR study on 2-(4-methylpiperazin-1-yl)quinoxaline derivatives as human histamine H4 receptor ligands, descriptors related to path/walk 4-Randic shape index, mean square distance index, and topological charges were found to be important for explaining binding affinity. nih.gov Another 2D QSAR analysis of substituted quinoxalines for their antitubercular and antileptospiral activities highlighted the necessity of spatial orientation of atoms, the presence of electronegative groups, and a balance between lipophilic elements and their binding strengths. nih.gov

| QSAR Study | Key Descriptors | Predicted Activity | Reference |

| 2-(4-methylpiperazin-1-yl)quinoxalines | Path/walk 4-Randic shape index, topological charges | Histamine H4 receptor binding affinity | nih.gov |

| Substituted quinoxalines | Spatial orientation, electronegativity, lipophilicity | Antitubercular and antileptospiral activities | nih.gov |

Pre Clinical Pharmacological Investigations and Molecular Mechanisms of Action

In Vitro Biological Activities of 7-Bromo-2-(1-piperazinyl)quinoxaline and its Derivatives

The quinoxaline (B1680401) scaffold, a fused heterocycle of benzene (B151609) and pyrazine (B50134) rings, is a recognized pharmacophore in medicinal chemistry due to its wide array of biological activities. researchgate.netutexas.edu Derivatives incorporating a piperazine (B1678402) moiety, particularly at the 2-position, have been the subject of extensive research for their therapeutic potential in antimicrobial and anticancer applications. nih.govijbpas.com These investigations have revealed complex molecular mechanisms, including the inhibition of key enzymes and transporters involved in pathogenesis and cell proliferation.

Piperazinyl quinoxaline derivatives have demonstrated notable activity against various microbial pathogens, often through mechanisms that include the direct inhibition of growth and the modulation of drug resistance pathways. ijbpas.com

Research into quinoxaline derivatives has established their potential as both antibacterial and antifungal agents. rsc.orgmdpi.com Studies on flavonol derivatives that incorporate both piperazine and quinoxaline fragments have shown significant antifungal activity. One such derivative, designated N5, exhibited potent activity against the plant pathogenic fungi Phomopsis sp (P.s.) and Phytophthora capsica (P.c.). nih.gov The half-maximal effective concentration (EC50) for N5 was 12.9 µg/mL against P.s. and 25.8 µg/mL against P.c., which was superior to the commercial fungicide azoxystrobin. nih.gov Further investigation revealed that the compound damages the fungal cell membrane, leading to increased permeability and altered mycelial morphology. nih.gov

In a broader context, various azole-containing piperazine analogues have demonstrated considerable antibacterial properties against a spectrum of organisms, with Minimum Inhibitory Concentration (MIC) values ranging from 3.1 to 25 µg/ml. ijbpas.com

Antifungal Activity of Quinoxaline-Piperazine Derivative N5

| Fungal Strain | Compound N5 (EC50 in µg/mL) | Azoxystrobin (EC50 in µg/mL) |

|---|---|---|

| Phomopsis sp (P.s.) | 12.9 | 25.4 |

| Phytophthora capsica (P.c.) | 25.8 | 71.1 |

A significant mechanism contributing to antifungal resistance is the overexpression of multidrug efflux pumps, such as the ATP-binding cassette (ABC) transporter CaCdr1p and the major facilitator superfamily (MFS) transporter CaMdr1p in Candida albicans. nih.govrsc.org Piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives have been identified as promising inhibitors of these transporters. nih.govresearchgate.net

In a study evaluating twenty-nine such derivatives, twenty-three compounds were found to be dual inhibitors of both CaCdr1p and CaMdr1p. nih.govrsc.orgnih.gov The inhibitory activity was assessed by monitoring the efflux of the fluorescent substrate Nile Red from Saccharomyces cerevisiae cells engineered to overexpress the specific C. albicans transporters. nih.govrsc.org

The study also investigated the antifungal potential of these compounds against transporter-overexpressing cell lines. For the strain overexpressing CaCdr1p (AD-CDR1), nineteen of the compounds displayed MIC80 values between 100 and 901 μM. nih.govrsc.orgnih.gov Furthermore, two compounds, 1d and 1f, demonstrated a synergistic effect when combined with the common antifungal drug fluconazole (B54011) in a strain overexpressing CaMdr1p. nih.govrsc.orgrsc.org This chemosensitization, indicated by Fractional Inhibitory Concentration Index (FICI) values of ≤ 0.5, highlights the potential of these derivatives to reverse multidrug resistance. nih.govrsc.org

Inhibitory Profile of Piperazinyl-pyrrolo[1,2-a]quinoxaline Derivatives on Fungal Efflux Pumps

| Activity Profile | Number of Compounds (out of 29) | Target Transporter(s) | Key Findings |

|---|---|---|---|

| Dual Inhibition | 23 | CaCdr1p and CaMdr1p | Majority of tested compounds inhibit both major efflux pumps. |

| Exclusive Inhibition | 4 | CaCdr1p or CaMdr1p | Some derivatives show specificity for a single transporter. |

| Synergy with Fluconazole | 2 | CaMdr1p | Compounds 1d and 1f showed excellent potency in chemosensitization (FICI ≤ 0.5). nih.govrsc.org |

The quinoxaline-piperazine scaffold is a cornerstone in the development of novel anticancer agents. nih.govresearchgate.net These compounds exert their antiproliferative effects through various mechanisms, including the disruption of the cell cycle, induction of apoptosis, and inhibition of critical signaling pathways. nih.govnih.gov

The induction of apoptosis (programmed cell death) and arrest of the cell cycle are hallmark mechanisms of effective chemotherapeutic agents. While studies on 7-bromo-2-(1-piperazinyl)quinoxaline are specific, research on structurally related compounds provides insight into potential mechanisms.

A novel piperazine derivative, C505, was found to potently inhibit the proliferation of multiple cancer cell lines (GI50 = 0.06-0.16 μM) by inducing cell cycle arrest and caspase-dependent apoptosis. nih.govresearchgate.net Similarly, the quinoline-based derivative 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) demonstrated cytotoxic effects against several cancer cell lines, including HepG2 (liver), HCT-116 (colon), MCF-7 (breast), and A549 (lung). nih.gov The mechanism of BAPPN involves the upregulation of apoptotic proteins, specifically caspase-3 and the tumor suppressor p53, and the downregulation of proliferation markers such as PCNA and Ki67. nih.gov

However, not all derivatives in this class are potent inducers of apoptosis. One study on a piperazine-quinoline derivative, RB1, showed only moderate cytotoxicity and did not significantly affect cell cycle arrest or induce apoptosis at the tested concentrations. derpharmachemica.com

A primary strategy in modern cancer therapy is the inhibition of protein kinases and multidrug resistance transporters like P-glycoprotein (P-gp). ekb.egekb.eg Quinoxaline derivatives are recognized as a versatile scaffold for developing inhibitors of these targets. ekb.egekb.eg

Molecular modeling studies on novel 2-piperazinyl quinoxaline derivatives have suggested that these compounds can effectively bind within the catalytic cavity of the c-Kit tyrosine kinase receptor and the binding pocket of P-glycoprotein. nih.govsemanticscholar.orgwilddata.cn This dual-targeting potential is highly desirable for overcoming cancer drug resistance. The c-Kit receptor is a key driver in several cancers, and P-gp is a well-known efflux pump that confers multidrug resistance (MDR). nih.govsemanticscholar.org

Experimental studies have substantiated the P-gp inhibitory activity of related compounds. A series of pyridoquinoxaline derivatives were found to potently and selectively inhibit P-gp-mediated efflux. unipi.it One derivative, 10d, demonstrated superior activity compared to the reference compound verapamil (B1683045) and was effective at reversing MDR to chemotherapeutic agents like vincristine (B1662923) and etoposide (B1684455) at non-cytotoxic concentrations. unipi.it The antiproliferative activity of 2-piperazinyl quinoxaline derivatives has been confirmed in vitro, with certain compounds exhibiting potent effects against human ovarian (SKOV3) and colon (HCT116) tumor cell lines, with IC50 values below 1 μM. nih.govresearchgate.net

Antiproliferative Activity of Lead 2-Piperazinyl Quinoxaline Derivatives

| Compound | Cancer Cell Line | Activity (IC50 in µM) |

|---|---|---|

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-bromo-1-H-indole,2,3-dion-3-metformin (2a) | HCT116 (Colon) | 0.4581 |

| SKOV3 (Ovarian) | 0.4877 | |

| N′-[4-(quinoxaline-2-yl)-piperazine-1-yl]methyl-5-chloro-1-H-indole,2,3-dion-3-metformin (2b) | HCT116 (Colon) | 0.3921 |

| SKOV3 (Ovarian) | 0.4401 |

Anticancer and Antiproliferative Mechanisms

Interaction with G Protein-Coupled Estrogen Receptor 1 (GPER)

Currently, there is no specific information available in peer-reviewed scientific literature detailing the direct interaction of 7-Bromo-2-(1-piperazinyl)quinoxaline with the G Protein-Coupled Estrogen Receptor 1 (GPER). While GPER is a significant target in various physiological and pathological processes, including cancer and metabolic disorders, research has not yet elucidated any potential binding affinity or functional modulation by this particular quinoxaline derivative.

Anti-Inflammatory and Immunomodulatory Potential

The anti-inflammatory and immunomodulatory properties of 7-Bromo-2-(1-piperazinyl)quinoxaline have not been specifically documented. The broader class of quinoxaline derivatives has been noted for possessing anti-inflammatory activities, often linked to the inhibition of pro-inflammatory mediators. However, dedicated studies to characterize whether 7-Bromo-2-(1-piperazinyl)quinoxaline exhibits similar potential, and the mechanisms that would be involved, are not present in the current body of scientific literature.

Neuropharmacological Receptor Modulation (e.g., NMDA Receptor, Adenosine (B11128) A3 Receptor, Nicotinic Receptors)

There is a lack of specific data regarding the modulatory effects of 7-Bromo-2-(1-piperazinyl)quinoxaline on key neuropharmacological targets such as the NMDA receptor, adenosine A3 receptor, or nicotinic receptors. While various heterocyclic compounds are investigated for their roles in neuroscience, the specific interaction profile of 7-Bromo-2-(1-piperazinyl)quinoxaline with these receptors remains uncharacterized. Research into adenosine receptor antagonists has identified other purine-based scaffolds as potent modulators, but this specific quinoxaline derivative has not been highlighted in this context.

Anthelmintic and Antiparasitic Activities (e.g., anti-schistosomal, anti-malarial, anti-trypanosomal)

While the quinoxaline core structure is a recognized scaffold in the development of antiparasitic agents, particularly for anti-schistosomal and anti-malarial applications, the specific efficacy of 7-Bromo-2-(1-piperazinyl)quinoxaline has not been reported. Studies have successfully identified other quinoxaline derivatives with significant activity against parasites like Schistosoma mansoni, but research has not yet extended to or been published for this specific compound.

Cellular and Subcellular Target Identification and Validation

The specific cellular and subcellular targets of 7-Bromo-2-(1-piperazinyl)quinoxaline are currently unknown. Target identification and validation are critical steps in drug discovery to understand a compound's mechanism of action. However, no published research has identified the specific proteins, enzymes, or other biological molecules with which this compound interacts to elicit any potential biological effect.

Mechanistic Studies at the Molecular Level

Enzyme Kinetics and Inhibition Mechanisms Elucidation

Detailed mechanistic studies at the molecular level for 7-Bromo-2-(1-piperazinyl)quinoxaline, including enzyme kinetics and the elucidation of inhibition mechanisms, are not available in the scientific literature. While general principles of enzyme inhibition (competitive, non-competitive, etc.) are well-established, the specific interactions of this compound with any particular enzyme, its binding kinetics, and its mode of inhibition have not been investigated or reported.

Receptor Binding Affinities and Allosteric Modulation Characterization

The quinoxaline scaffold, particularly when substituted with a piperazine moiety, is recognized for its interaction with various receptors, most notably serotonin (B10506) (5-HT) receptors. Research into the structure-activity relationships of quinoxaline-based compounds has revealed that modifications to the quinoxaline core can significantly influence binding affinity and selectivity for different receptor subtypes. nih.gov For instance, studies on a series of 2-(4-methylpiperazin-1-yl)quinoxaline analogs demonstrated varying affinities for the homomeric 5-HT3A and heteromeric 5-HT3AB receptors. nih.gov These findings indicate that even minor structural changes, such as the addition or alteration of substituents on the quinoxaline ring, can shift the selectivity profile. nih.gov Another study on piperazin-1-yl substituted unfused heterobiaryls identified them as potent ligands for 5-HT7 receptors. nih.gov While direct binding affinity data for 7-Bromo-2-(1-piperazinyl)quinoxaline is not extensively detailed in the reviewed literature, its core structure is consistent with scaffolds known to target serotonergic systems. nih.govnih.gov

Allosteric modulation represents a mechanism where a compound binds to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby modifying the receptor's response to its endogenous ligand. nih.gov Positive allosteric modulators (PAMs) can enhance the effect of an orthosteric ligand, which may offer a more nuanced therapeutic effect and potentially reduce side effects compared to direct agonists. nih.govnih.gov The characterization of 7-Bromo-2-(1-piperazinyl)quinoxaline as a potential allosteric modulator has not been specifically reported. However, the broader class of quinoxaline derivatives continues to be explored for various pharmacological activities, and the potential for allosteric modulation at different receptors remains an area of interest. nih.gov

Interaction with Key Cellular Pathways (e.g., Tubulin Polymerization Inhibition)

A significant mechanism of action for many anticancer agents is the disruption of microtubule dynamics, which are crucial for mitosis, cell structure, and intracellular transport. nih.govnih.gov Microtubules are polymers of α- and β-tubulin heterodimers, and their constant assembly (polymerization) and disassembly are vital for cell division. nih.gov Inhibition of tubulin polymerization leads to mitotic arrest, typically in the G2/M phase of the cell cycle, and can subsequently induce apoptosis (programmed cell death). researchgate.netmdpi.com

Several studies have identified quinoxaline derivatives as potent tubulin polymerization inhibitors. researchgate.netresearchgate.net These compounds often exert their effect by binding to the colchicine (B1669291) site on β-tubulin, preventing the assembly of microtubules. nih.govresearchgate.net The piperazine moiety has been noted as a feature in potent compounds that obstruct mitosis by inhibiting tubulin. mdpi.com Molecular docking studies have further supported the interaction of quinoxaline-based compounds with the colchicine binding site. researchgate.net Although specific data for 7-Bromo-2-(1-piperazinyl)quinoxaline is limited, related 2-anilino-3-aroylquinolines and other quinoxaline derivatives have demonstrated significant inhibitory activity. researchgate.net

Table 1: Tubulin Polymerization Inhibition by Quinoxaline-Related Compounds

| Compound | IC50 (μM) | Reference |

|---|---|---|

| Compound 7f (2-anilino-3-aroylquinoline) | 2.24 | researchgate.net |

| Compound 7g (2-anilino-3-aroylquinoline) | 2.1 | researchgate.net |

| Standard E7010 | 2.38 | researchgate.net |

| Compound 7f (1,2,3-triazole-4-carboxamide) | 2.04 | researchgate.net |

Gene Expression and Protein Modulation Studies

Quinoxaline derivatives have been shown to exert their biological effects by modulating various cellular pathways at the level of gene and protein expression. nih.govnih.gov For example, certain 7-amino-substituted quinoxaline-2-carbonitrile 1,4-dioxides have been found to downregulate the expression of key proteins involved in cancer cell survival and proliferation, such as hypoxia-inducible factor 1-alpha (HIF1α), B-cell lymphoma 2 (BCL2), and estrogen receptor alpha (ERα). nih.gov

Proteomic analyses of cells treated with quinoxaline derivatives have provided a broader view of their impact on cellular proteins. A study on Entamoeba histolytica treated with quinoxaline derivatives identified numerous proteins that were either overexpressed or underexpressed. nih.gov For instance, treatment with one derivative led to the overexpression of 79 proteins and the underexpression of 84 proteins. nih.gov Changes in protein abundance were confirmed at the genetic level by evaluating the relative mRNA expression, which showed agreement for several key proteins, including peroxyredoxin (overexpressed) and tyrosine kinase (underexpressed). nih.gov

Table 2: Examples of Proteins Modulated by Quinoxaline Derivatives in E. histolytica

| Protein | Modulation | Fold Change | Reference |

|---|---|---|---|

| Truncated hsp 70 family protein | Overexpressed | 7.26 | nih.gov |

| Rab GTPase protein | Overexpressed | 6.42 | nih.gov |

| F-box/WD domain containing protein | Underexpressed | 7.87 | nih.gov |

| Tyrosine kinase | Underexpressed | 6.08 | nih.gov |

| Adenylylcyclase associated protein | Underexpressed | 6.06 | nih.gov |

In Vitro Toxicity Profiling in Non-Cancerous Cell Lines for Selectivity Assessment

A critical aspect of preclinical drug development is assessing the selectivity of a compound for cancer cells over normal, non-cancerous cells. This is often determined by comparing the cytotoxicity of the compound against both types of cell lines to calculate a selectivity index (SI). A higher SI value indicates greater selectivity for cancer cells, suggesting a potentially wider therapeutic window. ekb.eg

Several studies on quinoxaline derivatives have included in vitro toxicity profiling against non-cancerous cell lines. For example, the cytotoxicity of potent quinoxaline compounds was evaluated against the normal human fibroblast cell line W1-38. ekb.eg One compound demonstrated an IC₅₀ of 71.60 µM in W1-38 cells, while having IC₅₀ values of 6.18 µM and 5.11 µM in HCT-116 and MCF-7 cancer cells, respectively, yielding high selectivity indices of 11.58 and 14.01. ekb.eg

Similarly, other research has shown that certain quinoxaline derivatives possess high biological activity, such as antimycobacterial effects, without exhibiting cytotoxic effects on non-tumor Vero cells. nih.gov In another study, an N-allyl quinoxaline derivative was found to be highly cytotoxic against A549 (lung) and MCF-7 (breast) cancer cells, with IC₅₀ values of 0.86 µM and 1.06 µM, respectively, while showing no cytotoxic activity against normal WISH and MCF-10A cells at concentrations up to 100 µM. researchgate.net This highlights the potential for designing quinoxaline-based compounds with a favorable selectivity profile. researchgate.net

Table 3: Selectivity Assessment of Quinoxaline and Piperazine Derivatives

| Compound | Cancer Cell Line | IC50 (μM) in Cancer Cells | Non-Cancerous Cell Line | IC50 (μM) in Normal Cells | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|

| Compound 6 (Quinoxaline) | HCT-116 | 6.18 | W1-38 | 71.60 | 11.58 | ekb.eg |

| Compound 6 (Quinoxaline) | MCF-7 | 5.11 | W1-38 | 71.60 | 14.01 | ekb.eg |

| Compound 3 (Phenylsulfonylpiperazine) | MCF-7 | 4.48 | MCF-10A | >160 | >35.6 | mdpi.com |

| Compound 8 (N-allyl quinoxaline) | A549 | 0.86 | WISH & MCF-10A | >100 | >116 | researchgate.net |

| Compound 8 (N-allyl quinoxaline) | MCF-7 | 1.06 | WISH & MCF-10A | >100 | >94 | researchgate.net |

Advanced Research Avenues and Future Perspectives

Development of Next-Generation Quinoxaline-Piperazine Hybrid Compounds with Enhanced Potency and Selectivity

The development of next-generation compounds from the 7-Bromo-2-(1-piperazinyl)quinoxaline template is a primary focus of ongoing research. The goal is to synthesize new analogues with superior potency and selectivity for specific biological targets. Structure-Activity Relationship (SAR) studies are crucial in guiding these modifications. For instance, substituting the bromine atom at the 7-position or modifying the piperazine (B1678402) ring can dramatically influence biological activity.

Research has shown that creating hybrid molecules by linking the quinoxaline-piperazine core with other pharmacologically active motifs can lead to compounds with multi-target capabilities. nih.govrsc.org For example, linking this core to isatin-based Schiff bases has produced compounds with potent anti-proliferative activities. rsc.org Similarly, creating derivatives with N-methylpiperazine substituents has resulted in promising activity against a variety of cancer cell lines. nih.govnih.gov The strategic modification of the quinoxaline (B1680401) ring, such as the introduction of chloro or methoxy (B1213986) groups, has also been shown to significantly alter cytotoxic potency against cancer cells. nih.gov

Future efforts will likely involve:

Bioisosteric Replacement: Replacing the bromine atom with other functional groups (e.g., F, Cl, CN, CF3) to modulate electronic properties and binding interactions.

Piperazine Ring Functionalization: Introducing diverse substituents on the distal nitrogen of the piperazine ring to explore new binding pockets on target proteins and improve pharmacokinetic properties.

Scaffold Hopping and Hybridization: Combining the quinoxaline-piperazine scaffold with other heterocyclic systems known for specific biological activities to create novel hybrid agents with enhanced or dual modes of action. nih.gov

Table 1: Examples of Quinoxaline-Piperazine Derivatives and Their Biological Activity

| Compound/Derivative Class | Modification | Target/Activity | Key Finding | Reference(s) |

|---|---|---|---|---|

| Isatin-based Hybrids | Isatin-based Schiff bases linked to the piperazine moiety | Anticancer (c-Kit, P-glycoprotein) | Potent anti-proliferative agents with IC50 values < 1 μM against ovarian and colon cancer cell lines. | nih.gov |

| 2-(Benzimidazol-2-yl)quinoxalines | N-methylpiperazine substituent on the quinoxaline ring | Anticancer (A549 lung cancer) | Highly selective cytotoxic effect, comparable to doxorubicin, by inhibiting DNA synthesis and inducing apoptosis. | nih.gov |

| 2-Chloro/Methoxy-quinoxalines | Substitution at the 2-position of the quinoxaline ring | Anticancer (HepG-2, HuH-7 liver cancer) | The 2-chloro derivative showed significantly higher activity than the 2-methoxy derivative, highlighting the importance of the substituent. | nih.gov |

Exploration of Novel Biological Targets and Undiscovered Therapeutic Indications

While quinoxaline derivatives are well-known for their anticancer properties, the 7-Bromo-2-(1-piperazinyl)quinoxaline scaffold is ripe for exploration against a broader range of biological targets. researchgate.netresearchgate.net The inherent versatility of the quinoxaline ring system allows it to interact with various enzymes and receptors, suggesting potential for new therapeutic applications. ekb.eg

Current research has identified several promising areas:

Kinase Inhibition: Quinoxalines are recognized as highly selective ATP-competitive inhibitors for several kinases involved in cancer progression, such as VEGFR-2 and p38α MAPK. nih.govekb.eg Further screening could identify novel kinase targets.

Antiviral Activity: The quinoxaline nucleus is a component of several antibiotics and has shown potential as an antiviral agent, including against respiratory pathogens and HIV. researchgate.netnih.govrsc.org Research into its efficacy against emerging viral threats is a logical next step.

Antimicrobial and Antifungal Properties: Derivatives have demonstrated significant activity against various bacterial and fungal strains, including multidrug-resistant tuberculosis. mdpi.commdpi.com The unique structure could be leveraged to combat antimicrobial resistance.

Anti-inflammatory Effects: Certain quinoxaline derivatives have shown potent anti-inflammatory activity by inhibiting key targets like p38α MAP kinase. nih.gov

Future investigations will likely use high-throughput screening (HTS) of compound libraries based on the 7-Bromo-2-(1-piperazinyl)quinoxaline structure against diverse panels of biological targets to uncover previously unknown therapeutic potentials.

Integration of Artificial Intelligence and Machine Learning in Accelerated Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of quinoxaline-based drug candidates. nih.gov These computational tools can analyze vast datasets to predict the biological activity and physicochemical properties of novel compounds before they are synthesized, dramatically accelerating the drug discovery process. astrazeneca.comnih.gov

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms, such as random forests and neural networks, can be trained on existing data from quinoxaline derivatives to build quantitative structure-activity relationship (QSAR) models. nih.gov These models can then predict the potency of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the 7-Bromo-2-(1-piperazinyl)quinoxaline scaffold that are optimized for specific properties, such as high binding affinity to a target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening: AI can enhance virtual screening by more accurately predicting how a molecule will interact with a biological target, improving the identification of potential hits from large compound libraries. nih.gov

By leveraging AI and ML, researchers can navigate the vast chemical space of possible quinoxaline derivatives more efficiently, reducing the time and cost associated with traditional trial-and-error approaches. astrazeneca.com

Sustainable and Scalable Synthetic Strategies for Future Production

As promising drug candidates emerge, the development of sustainable and scalable synthetic routes becomes critical. Traditional methods for synthesizing quinoxalines can involve harsh conditions and toxic reagents. jocpr.com The principles of green chemistry are increasingly being applied to develop more environmentally friendly and efficient processes. ekb.egbenthamdirect.com

Recent advancements in sustainable synthesis include:

Green Solvents and Catalysts: The use of eco-friendly solvents like water, ethanol (B145695), or natural deep eutectic solvents (NADESs) is being explored. nih.govrsc.org Organocatalysts and reusable nanocatalysts are replacing toxic metal catalysts. benthamdirect.comnih.gov

Energy-Efficient Methods: Techniques such as microwave irradiation and ultrasound are being used to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating. benthamdirect.comfrontiersin.org

Future research will focus on optimizing these green methods for large-scale industrial production, ensuring that the synthesis of next-generation drugs based on 7-Bromo-2-(1-piperazinyl)quinoxaline is both economically viable and environmentally responsible. jocpr.comnih.gov

In Silico Screening and Virtual Ligand Design for Potent Analogues Discovery

In silico methods are indispensable tools for the rational design and discovery of potent analogues of 7-Bromo-2-(1-piperazinyl)quinoxaline. Molecular docking and virtual screening allow researchers to computationally evaluate the binding of thousands of potential derivatives to a specific biological target, such as an enzyme's active site. bioinfopublication.orgresearchgate.net

Table 2: Application of In Silico Techniques in Quinoxaline Research

| Technique | Application | Target Example | Outcome | Reference(s) |

|---|---|---|---|---|

| Molecular Docking | Predicts the binding mode and affinity of a ligand to a receptor. | VEGFR-2 | Identified key binding interactions and predicted high binding affinity for novel quinoxaline derivatives as potential anticancer agents. | ekb.eg |

| Virtual Screening | Screens large libraries of compounds against a target to identify potential hits. | HIV-1 Protease | Screened 46 quinoxaline analogues to identify compounds with high binding energies as potential HIV inhibitors. | bioinfopublication.org |

| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules to assess the stability of ligand-receptor complexes. | HIV Reverse Transcriptase | Confirmed the stability of the binding conformation of a new quinoxaline derivative, suggesting it is a good candidate for further optimization. | nih.gov |

| ADMET Prediction | Predicts the pharmacokinetic and toxicity properties of a compound. | Various | Evaluated newly designed compounds for oral bioavailability, hepatotoxicity, and other properties to select candidates with favorable drug-like profiles. | nih.govnih.gov |

These computational approaches enable a more focused and efficient drug discovery process. By starting with the 7-Bromo-2-(1-piperazinyl)quinoxaline scaffold, researchers can virtually design and screen libraries of analogues, selecting only the most promising candidates for chemical synthesis and biological testing. This significantly reduces the reliance on expensive and time-consuming experimental screening, accelerating the path to identifying new and potent therapeutic agents. nih.gov

Q & A

Q. What are the established synthetic routes for 7-Bromo-2-(1-piperazinyl)quinoxaline, and how are intermediates characterized?

Level : Basic (Methodological Foundations) Answer : The synthesis typically involves coupling brominated quinoxaline precursors with piperazine derivatives. For example:

- Step 1 : Start with 7-bromoquinoxaline-2-carboxylic acid or a halogenated precursor.

- Step 2 : Perform nucleophilic substitution using 1-piperazine under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .

- Characterization : Use -NMR (e.g., δ 8.40 ppm for quinoxaline protons) and mass spectrometry (e.g., m/z 341 [M+1]) to confirm structure . Purification often employs column chromatography with ethyl acetate/hexane gradients.

Q. Which spectroscopic techniques are critical for confirming the structural integrity of 7-Bromo-2-(1-piperazinyl)quinoxaline?

Level : Basic (Analytical Validation) Answer :

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 7.43–9.89 ppm) and coupling patterns .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass ± 0.001 Da).

- X-ray Crystallography : Resolves crystal packing and bond angles (e.g., C–Br bond length ~1.89 Å) for derivatives .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Level : Basic (Biological Screening) Answer :

- Antimicrobial Activity : Use broth microdilution assays (MIC determination) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Neurological Targets : Radioligand binding assays for dopamine or serotonin receptors due to piperazine’s CNS activity .

Advanced Research Questions

Q. How can reaction yields be optimized for 7-Bromo-2-(1-piperazinyl)quinoxaline synthesis?

Level : Advanced (Process Chemistry) Answer :

- Catalyst Screening : Test transition-metal catalysts (e.g., Ir or Pd) to enhance coupling efficiency .

- Solvent Optimization : Compare polar aprotic solvents (DMF vs. DMSO) to improve solubility of intermediates.

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% purity .

Q. What mechanistic insights explain contradictory bioactivity results across studies?

Level : Advanced (Data Contradiction Analysis) Answer :

- Metabolic Stability : Assess hepatic microsomal stability (e.g., CYP450 inhibition assays) to identify rapid degradation in certain models .

- Epigenetic Variability : Use RNA-seq to compare gene expression profiles in responsive vs. non-responsive cell lines.

- Structural Analog Comparison : Test derivatives (e.g., 7-Bromo-2-[4-(2-methoxyphenyl)-1-piperazinyl]quinoxaline ) to isolate substituent effects.

Q. How can factorial design improve experimental efficiency in structure-activity relationship (SAR) studies?

Level : Advanced (Experimental Design) Answer :

- Variables : Include substituent position (e.g., bromine vs. chlorine), piperazine modifications, and solvent polarity.

- Response Surface Methodology (RSM) : Optimize reaction conditions (temperature, time) for maximal yield .

- Statistical Validation : Use ANOVA to identify significant factors (p < 0.05) and reduce redundant trials .

Q. What computational methods validate the compound’s interaction with biological targets?

Level : Advanced (Theoretical Frameworks) Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding affinity for dopamine D₂ receptors .

- MD Simulations : GROMACS for 100-ns trajectories to assess ligand-protein stability in aqueous environments .

- QSAR Modeling : Build regression models using Hammett constants or logP values to predict bioactivity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.